Methyl (morpholine-3-carbonyl)glycinate
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Overview
Description
Methyl 2-[(morpholin-3-yl)formamido]acetate: is an organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, attached to a formamido group and an acetate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(morpholin-3-yl)formamido]acetate typically involves the reaction of morpholine with formic acid and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The resulting morpholin-3-yl formamide is then reacted with acetic anhydride to yield methyl 2-[(morpholin-3-yl)formamido]acetate .
Morpholine: reacts with to form .
Industrial Production Methods: In an industrial setting, the production of methyl 2-[(morpholin-3-yl)formamido]acetate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(morpholin-3-yl)formamido]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-[(morpholin-3-yl)formamido]acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[(morpholin-3-yl)formamido]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 2-(morpholin-3-yl)acetate
- Ethyl 2-(morpholin-3-yl)acetate
- Methyl 2-(morpholin-4-yl)acetate
Comparison: Methyl 2-[(morpholin-3-yl)formamido]acetate is unique due to the presence of the formamido group, which can impart distinct chemical and biological properties compared to other morpholine derivatives
Properties
Molecular Formula |
C8H14N2O4 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 2-(morpholine-3-carbonylamino)acetate |
InChI |
InChI=1S/C8H14N2O4/c1-13-7(11)4-10-8(12)6-5-14-3-2-9-6/h6,9H,2-5H2,1H3,(H,10,12) |
InChI Key |
POAJAHLNNIHHRS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1COCCN1 |
Origin of Product |
United States |
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